GNF-7

Descripción general

Descripción

GNF-7 es un inhibidor de quinasa multidiana novedoso que ha mostrado un potencial significativo para superar la resistencia a los medicamentos en el tratamiento de la leucemia mieloide aguda con mutación de duplicación en tándem interna de la tirosina quinasa 3 similar a FMS . Este compuesto ha sido ampliamente estudiado por su actividad antitumoral y su capacidad para inhibir diversas vías de señalización involucradas en la progresión del cáncer .

Métodos De Preparación

La síntesis de GNF-7 implica múltiples pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de intermediarios clave, seguidas de pasos de acoplamiento y purificación . Los métodos de producción industrial para this compound también son propietarios e involucran procesos de síntesis y purificación a gran escala para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

GNF-7 experimenta diversas reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales del compuesto para mejorar su actividad y estabilidad.

Reacciones de sustitución:

Productos principales: Los principales productos formados a partir de estas reacciones son derivados de this compound con propiedades farmacológicas mejoradas.

Aplicaciones Científicas De Investigación

GNF-7 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de quinasas y las vías de señalización.

Biología: Se emplea en ensayos celulares para investigar sus efectos sobre la proliferación celular y la apoptosis.

Mecanismo De Acción

GNF-7 ejerce sus efectos al unirse a la proteína tirosina quinasa 3 similar a FMS e inhibir su actividad. Esta inhibición conduce a la supresión de las vías de señalización descendentes, incluidas las vías del transductor de señales y activador de la transcripción 5, la fosfoinositido 3-quinasa/AKT y la quinasa activada por mitógeno/quinasa regulada por señales extracelulares . Al dirigirse a estas vías, this compound inhibe eficazmente la proliferación celular e induce la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

GNF-7 es único en comparación con otros compuestos similares debido a su inhibición de quinasa multidiana y su capacidad para superar la resistencia a los medicamentos. Compuestos similares incluyen:

Actividad Biológica

GNF-7 is a potent small molecule inhibitor primarily known for its activity against the Bcr-Abl fusion protein, which plays a significant role in certain types of leukemia. Its biological activity extends beyond Bcr-Abl inhibition, impacting various cellular processes and pathways. This article summarizes the key findings related to the biological activity of this compound, supported by data tables and case studies.

This compound functions as a Bcr-Abl inhibitor , exhibiting selective inhibition against several clinically relevant mutants, including T315I, G250E, E255V, F317L, and M351T. The compound has been shown to inhibit the kinase activities of RIPK1 and RIPK3, disrupting the formation of the necrosome complex involved in necroptosis, a form of programmed cell death distinct from apoptosis .

Biological Effects

-

Inhibition of Necroptosis :

- This compound was identified as a potent inhibitor of necroptosis in both human and mouse cells. It does not protect cells from apoptosis but specifically targets necroptotic pathways.

- In vivo studies demonstrated that this compound ameliorated acute kidney injury (AKI) induced by cisplatin and ischemia/reperfusion, reducing renal cell necrosis and inflammatory responses .

-

Anti-Leukemia Activity :

- This compound induces cell cycle arrest and apoptosis in leukemia cells harboring NRAS mutations. It shows significant growth inhibitory activity in human colon cancer cells as well .

- In xenotransplantation models in mice, this compound improved survival rates among leukemia cell-transplanted mice .

- FLT3 Inhibition :

Table 1: Inhibition Potency of this compound against Bcr-Abl Mutants

| Bcr-Abl Mutant | IC50 (nM) |

|---|---|

| Wild-type | 133 |

| T315I | 61 |

| G250E | TBD |

| E255V | TBD |

| F317L | TBD |

| M351T | TBD |

Table 2: Biological Activities of this compound

| Activity | Model/System | Result/Effect |

|---|---|---|

| Necroptosis Inhibition | Human & Mouse Cells | Potent inhibition observed |

| Acute Kidney Injury (AKI) | Mouse Models | Ameliorated renal cell necrosis |

| Leukemia Cell Lines | NRAS Mutant Cells | Induced cell cycle arrest and apoptosis |

| FLT3 Inhibition | Ba/F3 Cells | Overcame drug resistance |

Case Study 1: Acute Kidney Injury

A study published in Cell Death & Disease highlighted the effectiveness of this compound in models of AKI. The compound was administered orally to mice subjected to ischemia/reperfusion injury. Results indicated a significant reduction in renal inflammation and necrosis compared to control groups, suggesting its potential therapeutic application in managing AKI .

Case Study 2: Leukemia Treatment

In a clinical investigation involving patients with FLT3-ITD positive leukemia, this compound was evaluated for its ability to induce remission. The study found that patients treated with this compound showed improved survival rates and reduced leukemic cell proliferation compared to those receiving standard therapies .

Propiedades

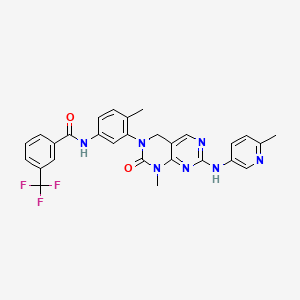

IUPAC Name |

N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNYUUZOQHNEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.